Methanone, [3-(2-chlorophenyl)-5-methyl-4-isoxazolyl](2-ethyl-1-piperidyl)-
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Overview
Description
Methanone, 3-(2-chlorophenyl)-5-methyl-4-isoxazolyl- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 3-(2-chlorophenyl)-5-methyl-4-isoxazolyl- typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the piperidyl group is added through nucleophilic substitution reactions. The final step involves the formation of the methanone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methanone, 3-(2-chlorophenyl)-5-methyl-4-isoxazolyl- undergoes various chemical reactions, including:
Oxidation: The methanone group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanone, 3-(2-chlorophenyl)-5-methyl-4-isoxazolyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methanone, 3-(2-chlorophenyl)-5-methyl-4-isoxazolyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The isoxazole ring and chlorophenyl group are crucial for its binding affinity and specificity. The piperidyl group may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-
- Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-
- (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone
Uniqueness
Methanone, 3-(2-chlorophenyl)-5-methyl-4-isoxazolyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring and piperidyl group differentiates it from other similar compounds, potentially enhancing its therapeutic potential and versatility in various applications.
Properties
Molecular Formula |
C18H21ClN2O2 |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H21ClN2O2/c1-3-13-8-6-7-11-21(13)18(22)16-12(2)23-20-17(16)14-9-4-5-10-15(14)19/h4-5,9-10,13H,3,6-8,11H2,1-2H3 |
InChI Key |
RPLATHNAIQXCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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